molecular formula C30H21N3OS B304135 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide

2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide

Cat. No. B304135
M. Wt: 471.6 g/mol
InChI Key: NBYKFDUOCXCZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide has been studied for its potential applications in different fields of scientific research. One of the main areas of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported that this compound targets the STAT3 signaling pathway, which is involved in the survival and proliferation of cancer cells. Other studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade.
In addition to cancer research, this compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been reported that this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins involved in the pathogenesis of these diseases. Other studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide involves the inhibition of the STAT3 signaling pathway. This pathway is involved in the survival and proliferation of cancer cells, and its dysregulation has been implicated in the development and progression of various types of cancer. This compound binds to the SH2 domain of STAT3, which prevents its phosphorylation and activation. This, in turn, leads to the inhibition of downstream targets involved in cell survival and proliferation.
In addition to its effects on the STAT3 pathway, this compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein. These proteins are involved in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively. The exact mechanism of action of this compound on protein aggregation is not fully understood, but it is believed to involve the stabilization of protein conformations and the prevention of intermolecular interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit tumor growth in xenograft models of different types of cancer. In neurodegenerative disease models, this compound has been shown to inhibit protein aggregation, protect neurons from oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide in lab experiments is its specificity for the STAT3 pathway and protein aggregation. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of these pathways in different diseases. Another advantage is its stability and solubility in different solvents, which allows for easy preparation of stock solutions and dosing in cell culture and animal models.
One of the limitations of using this compound in lab experiments is its relatively low potency compared to other inhibitors of the STAT3 pathway and protein aggregation. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects and toxicity. Another limitation is the lack of in vivo toxicity and pharmacokinetic data, which makes it difficult to translate the findings from in vitro and in vivo models to clinical applications.

Future Directions

For the study of the compound include optimization of the synthesis method, development of more potent analogs, study of the pharmacokinetics and toxicity in animal models, and study of the compound in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-bromo-N-(2-naphthyl)acetamide with 3-cyano-4,6-diphenyl-2-pyridinethiol in the presence of a base such as potassium carbonate in DMF. The reaction proceeds through the formation of a thiolate anion, which attacks the bromo group of the acetamide to give the desired product. Other methods involve the use of different reagents and solvents, but the general strategy involves the reaction of a naphthylacetamide with a pyridinethiol.

properties

Product Name

2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide

Molecular Formula

C30H21N3OS

Molecular Weight

471.6 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C30H21N3OS/c31-19-27-26(22-10-3-1-4-11-22)18-28(23-12-5-2-6-13-23)33-30(27)35-20-29(34)32-25-16-15-21-9-7-8-14-24(21)17-25/h1-18H,20H2,(H,32,34)

InChI Key

NBYKFDUOCXCZBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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